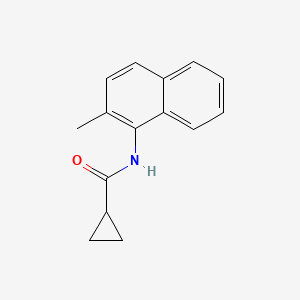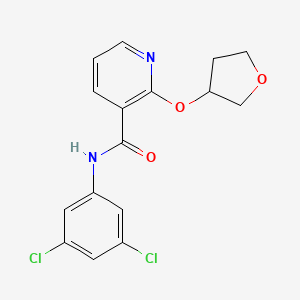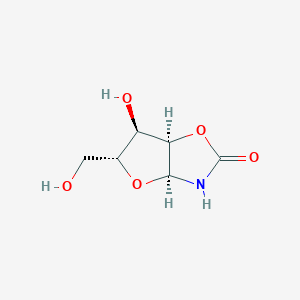![molecular formula C11H10ClN3O2 B2518287 2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide CAS No. 899984-83-9](/img/structure/B2518287.png)
2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds, which can provide insights into the chemical behavior and properties that might be expected from similar acetamide derivatives. For instance, the synthesis of related compounds involves acetylation, esterification, and ester interchange reactions, which are common in the preparation of acetamide derivatives . Moreover, the therapeutic potential of similar compounds, such as an anilidoquinoline derivative, has been evaluated, showing significant antiviral and antiapoptotic effects .
Synthesis Analysis
The synthesis of acetamide derivatives typically involves a series of reactions starting with acetylation. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps . Similarly, N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, followed by a reaction with sulfuryl chloride . These methods suggest that the synthesis of this compound would likely involve chloroacetylation of a suitable starting material, possibly a phthalazine derivative, followed by further functionalization.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 2-chloro-N-(3-methylphenyl)acetamide was determined by analyzing the conformation of the N—H bond and comparing geometric parameters with similar compounds . This suggests that the molecular structure of this compound could be elucidated using similar methods, such as IR, MS, and NMR spectroscopy, to determine characteristic peaks and confirm the molecular conformation.
Chemical Reactions Analysis
Acetamide derivatives can undergo a variety of chemical reactions. The papers provided do not detail specific reactions for this compound, but they do describe reactions for similar compounds. For example, the synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide involved a reaction with sulfuryl chloride . This indicates that chloroacetamide derivatives can participate in substitution reactions, which could be relevant for the chemical reactions analysis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from related compounds. For instance, the yield and reaction conditions such as temperature and time are critical for the synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide . The therapeutic efficacy of an anilidoquinoline derivative against Japanese encephalitis suggests that similar acetamide derivatives might also possess biological activity . The intermolecular hydrogen bonding observed in 2-chloro-N-(3-methylphenyl)acetamide indicates that similar compounds may have the propensity to form hydrogen bonds, affecting their solubility and stability .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicity
- Chlorophenols are known for their environmental persistence and potential for bioaccumulation, leading to toxic effects in aquatic organisms. These compounds can induce oxidative stress, immune system alterations, endocrine disruption, and potentially carcinogenic effects in fish. The understanding of chlorophenols' behavior in the environment and their toxicological mechanisms can inform the safe handling and regulatory considerations for related chlorinated acetamides (Ge et al., 2017).
Pharmacological and Therapeutic Applications
- Acetamides and their derivatives have a broad range of pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects. Research into the pharmacokinetics and pharmacodynamics of compounds like ketamine, an acetamide derivative, provides valuable insights into the therapeutic potential and side effect profiles of related compounds. Understanding the metabolic pathways and the interaction of these compounds with various receptors could guide the development of new medications with improved efficacy and safety profiles (Zanos et al., 2018).
Industrial and Chemical Applications
- Phthalates , similar in some structural aspects to phthalazin-1-yl derivatives, are widely used as plasticizers and have been extensively studied for their environmental and health impacts. The research on phthalates highlights the importance of understanding the environmental fate, potential for human exposure, and health effects of chemical compounds used in industrial applications. This knowledge can inform safer chemical design and usage practices to minimize adverse environmental and health impacts (Katsikantami et al., 2016).
Wirkmechanismus
Target of Action
It is known that heterocyclic compounds like this can bind in the biological system with a variety of enzymes and receptors .
Mode of Action
It’s known that such compounds interact with their targets, leading to changes in the biological system .
Biochemical Pathways
Compounds of similar structure have been known to affect various biochemical pathways .
Result of Action
Similar compounds have been known to exhibit a range of biological activities .
Eigenschaften
IUPAC Name |
2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-5-10(16)13-6-9-7-3-1-2-4-8(7)11(17)15-14-9/h1-4H,5-6H2,(H,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNXWRNLGNJLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione](/img/structure/B2518204.png)

![5-chloro-4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2518206.png)


![N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2518211.png)

![2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2518214.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B2518217.png)


![2-[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2518226.png)
